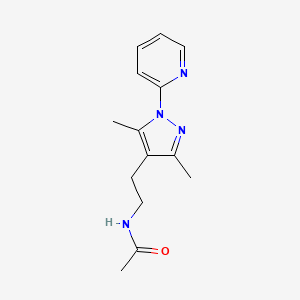

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide

Description

N-(2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide is a heterocyclic compound featuring a pyrazole core substituted with two methyl groups at positions 3 and 5, a pyridin-2-yl moiety at position 1, and an ethylacetamide side chain at position 2. The pyrazole ring is a common pharmacophore in medicinal chemistry, known for its role in hydrogen bonding and π-π interactions, which influence biological activity and crystallinity .

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c1-10-13(7-9-15-12(3)19)11(2)18(17-10)14-6-4-5-8-16-14/h4-6,8H,7,9H2,1-3H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEHXYJGNNJTII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

Substitution with Pyridine: The pyrazole ring is then functionalized with a pyridine moiety. This can be done via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate pyridine derivatives and catalysts.

Introduction of the Acetamide Group: The final step involves the acylation of the pyrazole derivative with an acylating agent like acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the acetamide group to an amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or pyrazole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

Biological Activities

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide exhibits a range of biological activities that make it a candidate for further investigation:

Anti-inflammatory Properties

Research indicates that compounds similar to N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide can act as dual inhibitors of p38α mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4). These pathways are critical in mediating inflammatory responses. In vitro and in vivo studies have shown that such compounds can significantly suppress the release of tumor necrosis factor-alpha (TNFα), a key cytokine involved in inflammation .

Anticancer Activity

The pyrazole scaffold has been widely studied for its anticancer properties. Compounds based on this structure have demonstrated efficacy against various cancer cell lines. For instance, derivatives of pyrazole have been evaluated for their ability to inhibit cell proliferation in models such as Ehrlich Ascites Carcinoma . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Effects

Some studies suggest that pyrazole derivatives possess antimicrobial properties. The presence of specific substituents on the pyrazole ring can enhance activity against both Gram-positive and Gram-negative bacteria . This makes N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide a potential candidate for developing new antimicrobial agents.

Case Studies

Several case studies have highlighted the applications of similar compounds:

Case Study 1: Inflammatory Disease Models

In preclinical studies involving rodent models of inflammatory diseases, compounds related to N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide showed promising results in reducing inflammation markers and improving clinical symptoms .

Case Study 2: Cancer Cell Line Studies

A series of pyrazole derivatives were tested against different cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Compounds with structural similarities to N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide exhibited significant cytotoxic effects, leading to further exploration in drug development pipelines .

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Table 1: Comparison of Pyrazole Derivatives

2.2 Acetamide Variations in Heterocyclic Systems

and highlight acetamide-containing compounds with distinct heterocyclic frameworks:

- : N-[6-(3,5-Dimethylpyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazinyl)acetamide incorporates a pyrimidine ring and a furyl group.

- : 2-[[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]thio]-N-methylacetamide includes a phthalazine ring and a thioether linkage. The sulfur atom may increase metabolic stability compared to the target’s oxygen-based acetamide .

Table 2: Acetamide Side Chain Variations

| Compound | Heterocyclic Core | Key Substituent | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | Pyrazole | Pyridin-2-yl | ~276.3 (estimated) |

| Compound | Pyrimidine | 2-Furyl | 368.4 |

| Compound | Phthalazine | Thioether | 327.4 |

2.4 Hydrogen Bonding and Crystallinity

The pyridinyl group in the target compound may engage in stronger hydrogen bonds compared to nitro or furyl substituents, as suggested by ’s analysis of directional interactions. Such differences could influence crystal packing and bioavailability . For instance, nitro groups () prioritize lipophilicity, while pyridinyl groups may enhance aqueous solubility.

Biological Activity

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide is a synthetic compound that belongs to the class of pyrazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a pyridine moiety and an acetamide group. Its molecular formula is with a molecular weight of 375.4 g/mol. The presence of these functional groups contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.

The biological activity of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, thus affecting cellular processes.

- Receptor Modulation : It acts as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS), which may have implications for treating neurological disorders.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For example, compounds structurally related to N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide have shown potent effects against various bacterial strains, including Mycobacterium tuberculosis .

Anticancer Activity

Pyrazole derivatives are also recognized for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms such as:

- Cell Cycle Arrest : Compounds similar to N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide have been reported to cause cell cycle arrest at the G2/M phase.

- Induction of Reactive Oxygen Species (ROS) : These compounds can elevate ROS levels, leading to oxidative stress and subsequent cell death in cancer cells .

Study 1: Anti-Tubercular Activity

A study focused on the synthesis and evaluation of novel pyrazole derivatives against Mycobacterium tuberculosis found that certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM. The most active compounds were further assessed for their cytotoxicity on human embryonic kidney (HEK293) cells, showing low toxicity levels .

Study 2: Neuropharmacological Effects

Another investigation into the neuropharmacological effects of similar pyrazole compounds demonstrated their potential as positive allosteric modulators of NMDA receptors. This modulation could enhance synaptic transmission and provide therapeutic benefits in conditions like schizophrenia and depression .

Data Summary

| Biological Activity | Activity Type | IC50 (μM) | Target Organism/Cell Line |

|---|---|---|---|

| Anti-Tubercular | Inhibition | 1.35 - 2.18 | Mycobacterium tuberculosis |

| Anticancer | Induction of Apoptosis | N/A | Various cancer cell lines |

| Neuropharmacological Modulation | NMDA Receptor Modulation | N/A | CNS-related models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.